molecular formula C29H37NO2 B041474 Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- CAS No. 156755-37-2

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-

Cat. No.: B041474
CAS No.: 156755-37-2
M. Wt: 431.6 g/mol
InChI Key: GVKBRMPULOEHLO-HHHXNRCGSA-N
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Description

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, also known as Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, is a useful research compound. Its molecular formula is C29H37NO2 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Polyimides

Researchers Wright et al. (2005) synthesized hydroxymethyl-functionalized polyimides using monomers derived from benzenemethanol, specifically 3,X-bis(4-aminophenoxy)benzenemethanol. These polyimides showed potential for modification with organic dyes, suggesting applications in material science, particularly in high-temperature polymers with integrated dye properties (Wright et al., 2005).

Cationic Polymerization

Dittmer, Pask, and Nuyken (1992) explored the interaction of 1,4-Bis(1-methoxy-1-methylethyl)benzene with BCl3 in CH2Cl2, a study relevant to the field of cationic polymerizations. This research contributes to understanding the mechanisms and potential applications of benzenemethanol derivatives in polymer synthesis (Dittmer, Pask, & Nuyken, 1992).

Intervalence Charge-Transfer in Mixed-Valence Species

Barlow et al. (2005) investigated intervalence charge-transfer in mixed-valence monocations of bis(triarylamines) linked with various bridges, including those derived from benzenemethanol. This study is important for understanding electron transfer processes in organic materials, which could have implications for organic electronics (Barlow et al., 2005).

Photophysical Behavior in Thia-Aza Macrocycles

Singh and Kumar (2007) synthesized thia-aza macrocycles using derivatives of bis(bromomethyl)benzene, including studies on their photophysical behavior. This research indicates potential applications in the development of new fluorescent materials and sensors (Singh & Kumar, 2007).

Application in Mannich Base Synthesis

Jurd (1984) described the synthesis of Mannich bases from benzylphenols, specifically using 2,4-bis(1,1-dimethylethyl)-6-[(4-methoxyphenyl)methyl]phenol. These findings are significant for the development of bioactive compounds and the study of their properties (Jurd, 1984).

Application in Catalysis

Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research contributes to the field of asymmetric catalysis, a crucial area in synthetic chemistry (Imamoto et al., 2012).

Safety and Hazards

Safety data sheets for Benzenemethanol are accessible online, providing information on handling, storage, and potential hazards . Researchers should exercise caution when working with this compound due to its potential toxicity and reactivity.

Biochemical Analysis

Biochemical Properties

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their activity and altering metabolic pathways. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby affecting transcriptional activity. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biological effects .

Properties

IUPAC Name

[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO2/c1-22(2)30(23(3)4)18-17-27(26-13-9-6-10-14-26)28-19-25(20-31)15-16-29(28)32-21-24-11-7-5-8-12-24/h5-16,19,22-23,27,31H,17-18,20-21H2,1-4H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKBRMPULOEHLO-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(+)-N,N-Diisopropyl-3-(2-benzyloxy-5-carbomethoxyphenyl)-3-phenylpropylamine (30 g, 0.065 mole) dissolved in diethyl ether (250 mL) was added dropwise under nitrogen to a suspension of lithium aluminiumhydride (1.9 g, 0.05 mole) in dry diethyl ether (150 mL). The mixture was stirred overnight at room temperature, and the excess hydride was decomposed by the addition of water (≈5 g). The mixture was stirred for 10 min, when sodium sulfate (s) was added. After stirring for 20 minutes, the mixture was filtered and then evaporated to give 28.4 g of the title compound as a colourless oil.
Quantity
250 mL
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1.9 g
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reactant
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150 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
5 g
Type
solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

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